molecular formula C9H9ClO4S B13215516 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13215516
M. Wt: 248.68 g/mol
InChI Key: HBFQZILBOODQBH-UHFFFAOYSA-N
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Description

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 2-oxo-5,6,7,8-tetrahydro-2H-chromene with sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: The reaction is usually carried out in aqueous media at room temperature or slightly elevated temperatures.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonic Acids: Formed through oxidation or hydrolysis.

    Sulfonyl Hydrides: Formed through reduction reactions.

Scientific Research Applications

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity underlies its potential use as an enzyme inhibitor or in the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to other chromene derivatives. This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

2-oxo-5,6,7,8-tetrahydrochromene-3-sulfonyl chloride

InChI

InChI=1S/C9H9ClO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2

InChI Key

HBFQZILBOODQBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)S(=O)(=O)Cl

Origin of Product

United States

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